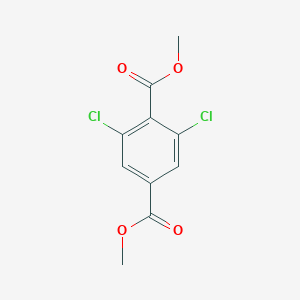

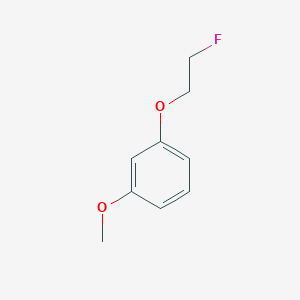

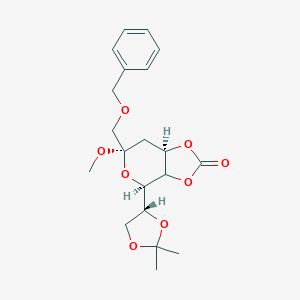

![molecular formula C9H8N2O B050208 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 119910-38-2](/img/structure/B50208.png)

1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

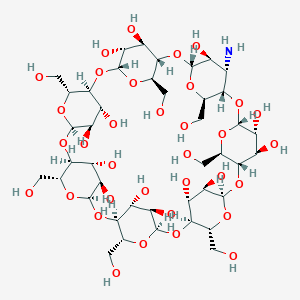

Introduction 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a chemical compound belonging to the group of organic compounds known as pyrrolopyridines. These compounds are characterized by a fused pyrrole and pyridine ring structure, which can impart various biological and chemical properties.

Synthesis Analysis The synthesis of pyrrolo[3,2-c]pyridine derivatives, including 1-methyl and 1-benzyl substituted forms, typically involves multistep chemical reactions starting from N-alkylaminoacetaldehyde. This provides a method to regiospecifically place the N-1 substituent in the pyrrolo[3,2-c]pyridin-4(5H)-ones structure (Schneller et al., 1984). Another method involves the tandem aldol condensation/aza-addition reaction of 2-methyl-3-carbamoylpyrroles and aldehydes to synthesize pyrrolo[3,2-c]pyridin-4(5H)-ones (Zhang et al., 2017).

Molecular Structure Analysis The molecular structure of pyrrolo[3,2-c]pyridine derivatives is characterized by the fused pyrrole and pyridine rings. The crystal and molecular structure of related compounds, such as dimethylindium-pyridine-2-carbaldehyde oximate, reveals coordination through nitrogen and oxygen atoms, indicating the complex structural possibilities for pyrrolopyridine derivatives (Shearer et al., 1980).

Chemical Reactions and Properties The chemical properties of pyrrolo[3,2-c]pyridine derivatives can vary significantly based on substitutions at different positions. For example, the compound synthesized by Schneller et al. (1984) demonstrates the typical reactivity expected from such structures, such as the ability to undergo further chemical modifications and reactions.

Physical Properties Analysis The physical properties, such as solubility and melting points, of pyrrolo[3,2-c]pyridine derivatives are influenced by their molecular structure and substituents. While specific details for 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde are not provided, related compounds typically have distinct physical properties based on their crystalline structure and hydrogen bonding patterns (Low et al., 2007).

Chemical Properties Analysis The chemical properties such as reactivity and stability of 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be inferred from related studies. These compounds are involved in various chemical reactions, including aldol condensation and aza-addition reactions, demonstrating their potential utility in organic synthesis and medicinal chemistry (Zhang et al., 2017).

Applications De Recherche Scientifique

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, including pyridine and pyrrolopyridine derivatives, are central to medicinal chemistry due to their diverse biological activities. These compounds are involved in the synthesis of bioactive molecules targeting a wide range of human diseases. The pyrrolidine ring, a core structure in many drug candidates, is praised for its stereochemistry and the ability to explore pharmacophore space effectively (Li Petri et al., 2021).

Synthesis and Reactivity

The synthesis of pyridine and pyrrolopyridine derivatives is a key area of research. Propargylic alcohols have been highlighted as versatile reactants for constructing polycyclic systems, including pyridines and quinolines, which are crucial in drug discovery (Mishra et al., 2022). Additionally, the reactivity of diketopyrrolopyrroles, compounds related to the pyrrolopyridine family, has been extensively studied for their potential in producing high-quality dyes and materials for electronics and fluorescence imaging (Grzybowski & Gryko, 2015).

Safety And Hazards

Orientations Futures

The future research directions for 1-Methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives could involve further exploration of their biological activity and potential applications in drug development . Given their demonstrated activity against targets like FGFR, these compounds could be further optimized and evaluated for their therapeutic potential .

Propriétés

IUPAC Name |

1-methylpyrrolo[3,2-c]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-5-7(6-12)8-4-10-3-2-9(8)11/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIHPDWYJDXDOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CN=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

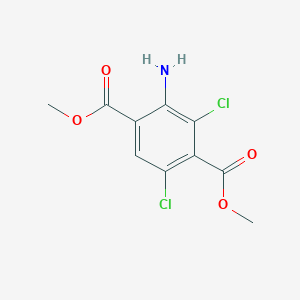

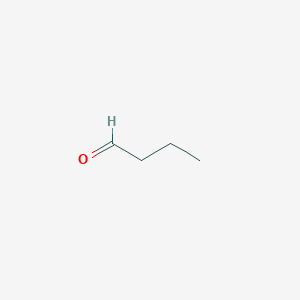

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B50129.png)